molecular formula C9H7ClN2O2 B1437743 7-Chloro-6-methoxyquinazolin-4(3H)-one CAS No. 858238-17-2

7-Chloro-6-methoxyquinazolin-4(3H)-one

Cat. No.: B1437743
CAS No.: 858238-17-2
M. Wt: 210.62 g/mol
InChI Key: WXKMNWBPCZFSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-methoxyquinazolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 7th position and a methoxy group at the 6th position on the quinazolinone ring imparts unique chemical properties to this compound.

Scientific Research Applications

7-Chloro-6-methoxyquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Research has shown that derivatives of quinazolinones, including this compound, exhibit anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methoxyquinazolin-4(3H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methoxy-2-nitroaniline.

    Cyclization: The 6-methoxy-2-nitroaniline undergoes cyclization with formamide to form 6-methoxyquinazolin-4(3H)-one.

    Chlorination: The final step involves the chlorination of 6-methoxyquinazolin-4(3H)-one using a chlorinating agent such as phosphorus oxychloride (POCl3) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the quinazolinone ring.

    Condensation Reactions: The methoxy group can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can have different functional groups attached to the quinazolinone ring, leading to a wide range of chemical and biological properties.

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, including the suppression of cancer cell proliferation and the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinazolin-4-amine: A related compound with similar structural features but lacking the chlorine atom at the 7th position.

    7-Chloroquinazolin-4(3H)-one: Similar to 7-Chloro-6-methoxyquinazolin-4(3H)-one but without the methoxy group at the 6th position.

    6,7-Dimethoxyquinazolin-4(3H)-one: Contains two methoxy groups at the 6th and 7th positions instead of a chlorine atom.

Uniqueness

The unique combination of a chlorine atom at the 7th position and a methoxy group at the 6th position in this compound imparts distinct chemical and biological properties. This structural arrangement enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

IUPAC Name

7-chloro-6-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKMNWBPCZFSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Chloro-6-methoxyquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-Chloro-6-methoxyquinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
7-Chloro-6-methoxyquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
7-Chloro-6-methoxyquinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
7-Chloro-6-methoxyquinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
7-Chloro-6-methoxyquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.